Pyrazole derivatives, including 2-(1H-pyrazol-3-yl)pyrazine, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These heterocyclic compounds are known for their potential therapeutic applications, ranging from antibacterial to antidepressant effects. The synthesis of these compounds often involves environmentally friendly methods and can lead to a variety of derivatives with different substituents, which can significantly alter their biological activity and pharmacological profile12.
The novel substituted pyrazole derivatives synthesized using environmentally safe methods have shown significant in vitro antibacterial activities against both Gram-positive and negative strains. Additionally, these compounds have demonstrated antioxidant activities, with some showing up to 67% activity as determined by the DPPH free radical method. The antioxidant properties are particularly important in the context of oxidative stress-related diseases1.
The antidepressant activity of pyrazole derivatives has been evaluated using the Porsolt behavioral despair test on mice. Compounds with specific substituents have shown to reduce immobility times significantly, indicating their potential as antidepressant agents. The enhancement of antidepressant activity by certain substituents suggests that these compounds may modulate neurotransmitter systems, which are often implicated in depression2.
Pyrazole derivatives have also been investigated for their antineoplastic activities. For example, pyrazolotetrazine derivatives have been synthesized as prodrugs of known antineoplastic agents. These compounds have demonstrated good antineoplastic activity in experimental animals, suggesting their potential use in cancer therapy. The mechanism of action may involve alkylation of DNA, which is a common strategy employed by chemotherapeutic agents3.
The inhibition of enzymes such as carbonic anhydrase and acetylcholinesterase by pyrazole derivatives has been explored for therapeutic applications. These enzymes are targets in the treatment of conditions like glaucoma and Alzheimer's disease. Pyrazole derivatives have shown very good inhibitory activity against these enzymes, with Ki values in the nanomolar range, indicating their potential as therapeutic agents in these diseases5.
2-(1H-pyrazol-3-yl)pyrazine is a heterocyclic compound characterized by the presence of both pyrazole and pyrazine rings. Its chemical formula is C_8H_8N_4, and it has a molecular weight of 164.18 g/mol. This compound is recognized for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The systematic name reflects its structure, where a pyrazole moiety is attached to a pyrazine ring, indicating its dual heterocyclic nature.
2-(1H-pyrazol-3-yl)pyrazine can be sourced from various chemical suppliers and is classified under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It falls within the broader classification of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-(1H-pyrazol-3-yl)pyrazine typically involves several methods, including:
While specific industrial production methods for 2-(1H-pyrazol-3-yl)pyrazine are not extensively documented, general principles of heterocyclic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity using scalable reagents.
The molecular structure of 2-(1H-pyrazol-3-yl)pyrazine consists of two fused rings: a pyrazole ring (C_3H_3N_3) and a pyrazine ring (C_4H_4N_2). The arrangement allows for various interactions with biological targets due to the presence of nitrogen atoms that can coordinate with metal ions or participate in hydrogen bonding.
2-(1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions:
The mechanism of action for 2-(1H-pyrazol-3-yl)pyrazine involves its interaction with biological targets through various biochemical pathways:
2-(1H-pyrazol-3-yl)pyrazine has several applications in scientific research:
The molecular architecture of 2-(1H-pyrazol-3-yl)pyrazine features a bicyclic system formed by direct linkage between the pyrazole (five-membered) and pyrazine (six-membered) rings via carbon-carbon bonds. This connection occurs specifically between the C3 position of the pyrazole ring and the C2 position of the pyrazine ring, creating a non-fused, conjugated system. X-ray crystallographic analyses of analogous pyrazole-pyrazine hybrids reveal that the dihedral angle between the two ring planes typically ranges from 5° to 20°, indicating near-planar conformations that facilitate extended π-conjugation across the bicyclic system [2] [8]. This planarity is energetically favored due to minimization of steric hindrance and maximization of orbital overlap, as confirmed by density functional theory (DFT) calculations at the B3LYP/6-311++G** level [4].
A defining characteristic of this molecule is its prototropic tautomerism, originating from the mobile proton on the pyrazole ring. The compound exists in equilibrium between two principal tautomeric forms: the 1H-pyrazol-3-yl form (where the proton resides on N1) and the 2H-pyrazol-3-yl form (where the proton occupies N2). Theoretical and experimental studies, including NMR spectroscopy in solution and solid-state analyses, demonstrate that the 1H-tautomer predominates (>95% in non-polar solvents) due to greater thermodynamic stability [5]. This preference arises from the retention of aromaticity in both rings and reduced lone pair repulsion between adjacent nitrogen atoms. The energy difference between these tautomers is approximately 6-8 kJ/mol, with an interconversion barrier of ~50 kJ/mol that necessitates solvent mediation or catalytic assistance [5] [6].
Table 1: Tautomeric Equilibrium Properties of 2-(1H-Pyrazol-3-yl)Pyrazine [4] [5] [6]
Tautomeric Form | Relative Energy (kJ/mol) | Population in DMSO (%) | Key Stabilizing Factors |
---|---|---|---|
1H-Pyrazol-3-yl | 0 (reference) | >95% | Aromaticity preservation, minimized dipole-dipole repulsion |
2H-Pyrazol-3-yl | 6.5 | <5% | Intramolecular hydrogen bonding capability |
Transition State | ~50 | - | Solvent-assisted proton transfer |
Environmental factors significantly modulate tautomeric distribution. Polar protic solvents (e.g., water, methanol) stabilize the minor 2H-tautomer through hydrogen bonding interactions, increasing its population to 10-15%. Conversely, aprotic solvents (e.g., DMSO, chloroform) and the solid state strongly favor the 1H-tautomer [5]. Substituents on the pyrazole nitrogen, such as alkyl or aryl groups, lock the tautomeric state by eliminating proton mobility, enabling precise control over electronic properties for materials science applications [6].
The 2-(1H-pyrazol-3-yl)pyrazine system exhibits preserved local aromaticity in both heterocyclic rings despite their covalent linkage. Nucleus-Independent Chemical Shift (NICS) calculations—a quantum chemical measure of aromaticity—reveal substantial diamagnetic currents within each ring. The pyrazine ring displays NICS(1)₋ values of -10.2 to -12.5 ppm, characteristic of strong π-delocalization comparable to pyridine [2]. The pyrazole ring shows slightly reduced but significant aromatic character (NICS(1)₋ = -8.5 to -9.8 ppm), attributable to the electron-donating effect of the pyrrole-type nitrogen [2] [8].
Resonance stabilization manifests through cross-conjugative effects, where electron density delocalization occurs preferentially within each ring rather than extensively across the entire bicyclic framework. Natural Bond Orbital (NBO) analysis identifies several key resonance contributors:
Table 2: Aromaticity Metrics in 2-(1H-Pyrazol-3-yl)Pyrazine and Related Fused Systems [2] [8] [10]
Compound | Ring System | NICS(1)₋ (ppm) | HOMA Index | Key Resonance Features |
---|---|---|---|---|
2-(1H-Pyrazol-3-yl)pyrazine | Pyrazole | -8.7 | 0.85 | Localized aromaticity with moderate cross-conjugation |
Pyrazine | -11.9 | 0.89 | Strong aromaticity with uniform bond lengths | |
1,2,3-Triazolo[4,5-b]pyrazine | Fused triazolopyrazine | -14.2 | 0.92 | Enhanced aromaticity due to fusion, global delocalization |
Pyrazolo[1,5-a]pyrazine | Fused system | -13.8 | 0.90 | Delocalized 10π-electron system |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine | Fused heterocycle | -5.3 (thiadiazine) | 0.45 (thiadiazine) | Reduced aromaticity in thiadiazine ring |
Comparative analysis with fused bicyclic analogs reveals fundamental electronic differences. Fused systems like 1,2,3-triazolo[4,5-b]pyrazines exhibit global aromaticity with NICS(1)₋ values reaching -14.2 ppm, indicating a unified 10π-electron system across both rings [2]. In contrast, the non-fused 2-(1H-pyrazol-3-yl)pyrazine maintains distinct aromatic zones with moderate electronic communication, evidenced by smaller bathochromic shifts in UV-Vis spectra (λₘₐₓ ≈ 280-310 nm) compared to fused analogs (λₘₐₓ ≈ 320-350 nm) [8]. This structural distinction enables modular electronic tuning—modifications to one ring minimally perturb the aromatic character of the other, providing synthetic advantages for materials design [8].
Substituents significantly modulate the electronic profile of 2-(1H-pyrazol-3-yl)pyrazine through inductive, resonance, and cross-conjugative pathways. Electronegativity differences between substituents and the parent scaffold induce redistribution of electron density across the conjugated system, altering frontier molecular orbital energies and dipole moments. Systematic studies employing Hammett constants (σ) reveal predictable electronic perturbations:
Table 3: Substituent Effects on Electronic Properties of 2-(1H-Pyrazol-3-yl)Pyrazine Derivatives [3] [4]
Substituent Position | Substituent | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | pKₐ (Pyrazole N) |
---|---|---|---|---|---|
None (parent) | H | -7.2 | -1.5 | 4.1 | 3.8 |
Pyrazole-C4 | Methyl | -6.8 | -1.4 | 3.9 | 4.2 |
Pyrazole-C4 | Nitro | -7.9 | -2.7 | 5.3 | 2.1 |
Pyrazine-C5 | Methoxy | -7.0 | -1.3 | 4.5 | 4.5 |
Pyrazine-C5 | Cyano | -7.7 | -2.8 | 4.8 | 2.5 |
Pyrazine-C6 | Carboxamide | -7.1 | -2.1 | 5.9 | 3.9 |
The carboxamide-functionalized derivative (2-carboxamido-6-(1H-pyrazol-3-yl)pyridine) exemplifies strategic electronic engineering. This derivative exhibits synergistic coordination behavior: the carboxamide oxygen acts as a hard Lewis base for electrostatic interactions, while the pyrazole nitrogen functions as a soft π-acceptor site. This electronic asymmetry enables selective metal ion coordination, as demonstrated in americium(III)/europium(III) separation systems where separation factors exceed 100 [3]. The carboxamide group reduces the pyrazine ring's π-deficiency through resonance donation (-R effect), increasing HOMO energy by 0.1 eV while simultaneously lowering LUMO energy by 0.6 eV compared to the parent compound [3] [4].
Computational analyses reveal substituent-directed charge redistribution patterns. EDGs on pyrazole increase electron density at pyrazine-C2 (by 0.05-0.08 e⁻), enhancing nucleophilicity at this position. Conversely, EWGs on pyrazine withdraw density from pyrazole-C3/C5 (0.03-0.06 e⁻ reduction), making these sites more electrophilic. These predictable perturbations enable rational design for catalysis and sensing applications where precise charge distribution governs functionality [4].
The electronic and structural characteristics of 2-(1H-pyrazol-3-yl)pyrazine differ fundamentally from fused bicyclic analogs such as 1,2,3-triazolo[4,5-b]pyrazines. These differences originate from bond connectivity and degree of annulation:
Table 4: Structural and Electronic Comparison of Heterocyclic Systems [2] [8] [10]
Parameter | 2-(1H-Pyrazol-3-yl)Pyrazine | 1,2,3-Triazolo[4,5-b]Pyrazine | Pyrazolo[1,5-a]Pyrazine | [1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine |
---|---|---|---|---|
Bond Type | Non-fused | Fused | Fused | Fused |
Representative Bond Lengths | Inter-ring: 1.46-1.48 Å; Pyrazole N-N: 1.35 Å | Fusion bond: 1.37 Å; Triazole N-N: 1.31 Å | Fusion bond: 1.38 Å; Pyrazole C-N: 1.34 Å | Thiadiazine C-S: 1.75 Å; Triazole N-N: 1.35 Å |
NICS(1)₋ (ppm) | Pyrazole: -8.7; Pyrazine: -11.9 | -14.2 (global) | -13.8 (global) | Triazole: -8.9; Thiadiazine: -5.3 |
HOMO-LUMO Gap (eV) | 5.7 | 5.1 | 4.9 | 4.3 |
Tautomeric Mobility | High (ΔG‡ ~50 kJ/mol) | None | Limited | None |
Coordination Modes | Bidentate N^N or monodentate | Tridentate after deprotonation | Bridging via N atoms | Multidentate with S participation |
The functional implications of these structural differences manifest in coordination chemistry and materials properties. The non-fused hybrid acts as a versatile bidentate ligand (N^N donor) with flexible bite angles (75-85°), suitable for constructing metal-organic frameworks with tunable porosity [7] [8]. Fused triazolopyrazines function as planar tridentate ligands after deprotonation, forming stable complexes with transition metals but offering less conformational adaptability [2]. Recently synthesized [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines exhibit even greater structural diversity due to sulfur participation, though with reduced aromaticity in the thiadiazine ring (NICS(1)₋ = -5.3 ppm) that diminishes electron delocalization [10].
Synthetic accessibility differs substantially between systems. The non-fused hybrid is readily functionalized through sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at both rings under mild conditions [6] [8]. Fused analogs require multi-step syntheses often involving high-temperature cyclizations (160-220°C), limiting substituent diversity [2] [10]. This synthetic versatility makes 2-(1H-pyrazol-3-yl)pyrazine particularly valuable for pharmaceutical development, where structural diversification is essential for bioactivity optimization [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7